Carbonic acid, mono(4-nitrophenyl) ester

Protecting group strategy Chemoselective deprotection Spectrophotometric kinetics

Researchers requiring real-time reaction monitoring often find non-chromogenic protecting groups inadequate for kinetic studies. 4-Nitrophenyl carbonate (CAS 88473-88-5) solves this by releasing a quantifiable chromophore upon cleavage. • Direct spectrophotometric readout at 413 nm enables precise kinetic monitoring. • Base-labile cleavage (pH 12) is orthogonal to acid-labile protecting groups, allowing chemoselective tandem deprotection. • Validated in DNA-templated biosensing and macromolecular prodrug design. Supplied with guaranteed purity for reproducible activation and conjugation.

Molecular Formula C7H4NO5-
Molecular Weight 182.11 g/mol
CAS No. 88473-88-5
Cat. No. B8562825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, mono(4-nitrophenyl) ester
CAS88473-88-5
Molecular FormulaC7H4NO5-
Molecular Weight182.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)[O-]
InChIInChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)/p-1
InChIKeyLOVPHSMOAVXQIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl Carbonate Procurement Guide: Sourcing a Quantifiable Base-Labile Protecting Group


Carbonic acid, mono(4-nitrophenyl) ester (CAS 88473-88-5), commonly known as 4-nitrophenyl carbonate or 4-nitrophenyl hydrogen carbonate, is an activated carbonate half-ester. It belongs to the class of 4-nitrophenyl-derived reagents and serves as a key intermediate for introducing a chromogenic, base-labile protecting group for alcohols and amines [1]. Its unique functional utility arises from the excellent leaving-group ability of the 4-nitrophenolate ion, enabling quantifiable reaction monitoring via UV-Vis spectroscopy [2].

Why a Standard Boc or Fmoc Protecting Group Cannot Replace 4-Nitrophenyl Carbonate


Generic substitution of 4-nitrophenyl carbonate with other acylating agents like di-tert-butyl dicarbonate (Boc anhydride) or benzyl chloroformate is scientifically invalid when real-time reaction monitoring, orthogonal deprotection, or spectrophotometric quantification is required. Unlike traditional protecting groups, 4-nitrophenyl carbonate provides a direct chromogenic readout (4-nitrophenol release at 413 nm) upon cleavage, enabling precise kinetic monitoring [1]. Furthermore, its base-labile cleavage mechanism is orthogonal to the acid-labile conditions used for Boc deprotection, allowing for chemoselective tandem strategies that are impossible with a single class of protecting group [2].

Quantitative Differentiation of 4-Nitrophenyl Carbonate from Other Carbonate Esters


Quantifiable Base-Labile Hydrolysis with Spectroscopic Readout vs. Acid-Labile Boc Group

4-Nitrophenyl carbonate is cleaved in mild basic conditions, releasing 4-nitrophenol. Deprotection is monitored spectrophotometrically at 413 nm, with a quantifiable half-life of approximately 1 hour under mild basic conditions [1]. In contrast, the Boc group requires acidic conditions for removal and lacks a direct chromogenic reporter, preventing real-time kinetic monitoring [2]. This allows for precise quantification of the reaction endpoint and eliminates the need for aliquot-based TLC or HPLC analysis for routine deprotection monitoring.

Protecting group strategy Chemoselective deprotection Spectrophotometric kinetics

Enhanced Carbonyl Electrophilicity Compared to Non-Nitro Aryl Esters

The reaction of phenyl 4-nitrophenyl carbonate with primary amines shows second-order kinetics with a Brønsted βnuc value of 0.69 ± 0.04, indicating a stepwise mechanism through a tetrahedral zwitterionic intermediate [1]. Critically, this carbonate is more reactive than the corresponding 4-nitrophenyl acetate (βnuc = 0.82 ± 0.03) and 4-nitrophenyl benzoate (βnuc = 0.76 ± 0.01) due to enhanced electrophilicity from the phenoxy non-leaving group [1]. By class inference, the mono(4-nitrophenyl) carbonate retains this enhanced electrophilicity, making it a more reactive acylating agent than non-carbonate 4-nitrophenyl esters.

Reaction kinetics Aminolysis Electrophilicity

Orthogonal Base-Lability Compared to Acid-Labile Carbonates

4-Nitrophenyl carbonates are stable in aqueous and acidic solutions but undergo irreversible cleavage and decarboxylation under mild basic conditions, releasing 4-nitrophenol [1]. This provides orthogonal base-lability relative to acid-labile carbonates like tert-butyl carbonate (Boc-O-R). Hydrolysis is most effective at pH 12 and above, with negligible cleavage observed at neutral or acidic pH [1]. This pH-dependent lability profile allows for selective deprotection in the presence of acid-sensitive moieties.

Orthogonal protection Chemoselectivity Base-labile groups

Validated Application Scenarios for 4-Nitrophenyl Carbonate Based on Quantitative Evidence


DNA-Templated Sensing and Drug Release with Real-Time Spectrophotometric Readout

The reactivity of 4-nitrophenyl carbonate is harnessed in DNA-templated reactions for biosensing. The compound is integrated into an oligonucleotide, where it remains stable in aqueous solution but reacts quantitatively with a complementary amine-DNA strand. The release of red 4-nitrophenolate is monitored at 413 nm, providing a half-life of approximately 1 hour for the templated reaction without supplementary reagents [1]. This enables real-time, quantitative monitoring of DNA-templated chemical delivery, a capability not offered by non-chromogenic protecting groups.

Orthogonal Protection of Acid-Sensitive Alcohols in Multi-Step Synthesis

For substrates containing both hydroxyl and acid-labile functional groups, 4-nitrophenyl carbonate serves as a base-labile protecting group. It is introduced via reaction with 4-nitrophenyl chloroformate and remains stable throughout acidic transformations. Subsequent treatment with mild aqueous base (pH 12) selectively cleaves the carbonate, releasing 4-nitrophenol as a spectroscopically monitorable byproduct. This orthogonal strategy is validated by kinetic studies showing no cleavage at neutral or acidic pH [2].

Activation of Hydroxyl-Containing Polymers for Bioconjugation

4-Nitrophenyl carbonate esters of polymers like poly[N-(2-hydroxyethyl)-L-glutamine] are generated using 4-nitrophenyl chloroformate [3]. The activated polymer reacts readily with amine-containing bioactive agents (e.g., amino-terminated prodrugs) to form stable urethane linkages. The activation degree is controlled by the amount of chloroformate added, demonstrating the reproducibility of the carbonate ester formation. This method avoids intra- or intermolecular crosslinking, making it superior for macromolecular prodrug design.

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